molecular formula C18H19ClFN3O B2891412 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882081-57-4

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2891412
CAS No.: 882081-57-4
M. Wt: 347.82
InChI Key: ROIBVBMSBIXJKS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorophenylacetic acid and 4-fluorophenylpiperazine.

  • Reaction Steps: The carboxylic acid group of 4-chlorophenylacetic acid is activated and then reacted with 4-fluorophenylpiperazine to form the amide bond.

  • Conditions: The reaction is usually carried out in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using the above-mentioned synthetic route.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings.

  • Reduction: Reduction reactions can be performed on the piperazine ring.

  • Substitution: Substitution reactions can occur at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).

  • Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated phenyl derivatives.

  • Reduction Products: Reduced piperazine derivatives.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the biological system it is interacting with, but it generally involves binding to the target and modulating its activity.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide: Similar structure but lacks the piperazine ring.

  • N-(4-chlorophenyl)benzamide: Similar structure but lacks the fluorophenyl group.

  • 4-Chloro-4'-fluorobenzophenone: Similar phenyl groups but different functional groups.

Uniqueness: N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a piperazine ring, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBVBMSBIXJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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